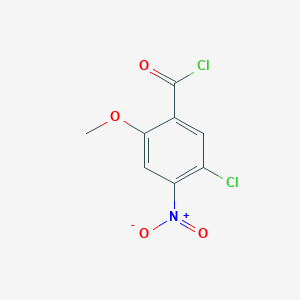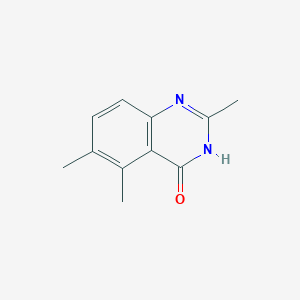
2-Cyclooctylaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclooctylaceticacid is an organic compound characterized by a cyclooctane ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclooctylaceticacid can be synthesized through several methods. One common approach involves the reaction of cyclooctene with acetic acid in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the addition of the acetic acid to the cyclooctene ring.
Industrial Production Methods: In an industrial setting, cyclooctyl acetic acid can be produced via the catalytic hydrogenation of cyclooctanone followed by carboxylation. This method involves the use of high-pressure hydrogen gas and a suitable catalyst to convert cyclooctanone to cyclooctanol, which is then carboxylated to yield cyclooctyl acetic acid.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclooctylaceticacid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclooctyl acetic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the cyclooctane ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: this compound derivatives with additional oxygen-containing functional groups.
Reduction: Cyclooctyl ethanol.
Substitution: Halogenated cyclooctyl acetic acid derivatives.
Scientific Research Applications
2-Cyclooctylaceticacid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclooctyl acetic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which can influence the compound’s reactivity and binding affinity to biological molecules. The cyclooctane ring provides a hydrophobic environment that can affect the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
- Cyclohexyl acetic acid
- Cyclopentyl acetic acid
- Cyclononyl acetic acid
2-Cyclooctylaceticacid stands out due to its distinct ring size, which imparts unique steric and electronic effects, making it a valuable compound in various applications.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-cyclooctylacetic acid |
InChI |
InChI=1S/C10H18O2/c11-10(12)8-9-6-4-2-1-3-5-7-9/h9H,1-8H2,(H,11,12) |
InChI Key |
SFVSLWJGURQFMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B8586969.png)








![7-Chloro-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B8587034.png)




